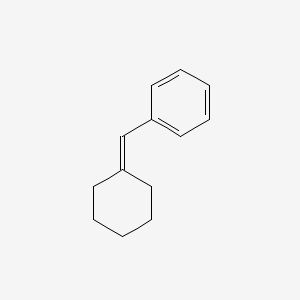

Cyclohexylidenemethylbenzene

Descripción general

Descripción

Cyclohexylidenemethylbenzene is a chemical compound with the molecular formula C13H16 and a molecular weight of 172.26600 . It is also known by several synonyms such as cyclohexylidene-phenyl-methane, phenylmethylenecyclohexane, and benzylidene-cyclohexane .

Molecular Structure Analysis

The molecule contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 2 six-membered rings .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Cyclohexylbenzene, closely related to Cyclohexylidenemethylbenzene, is a fine chemical intermediate with high added-value and vast market potential, used in lithium-ion batteries as an overcharge protection additive (L. Fu, 2013).

- Cyclohexanone oxime, which can be derived from similar compounds, is efficiently synthesized from nitrobenzene using a bifunctional catalyst (Paula Rubio-Marqués et al., 2014).

Applications in Energy Storage

- Aromatic compounds such as biphenyl and cyclohexylbenzene, related to Cyclohexylidenemethylbenzene, are used in commercial lithium-ion cells as non-redox shuttle type overcharge protection agents (Kunihisa Shima et al., 2006).

Catalysis and Chemical Transformations

- Metal ion uptake by resins modified with cyclohexene oxide and cyclohexene sulphide, similar in structure to Cyclohexylidenemethylbenzene, has been studied for their selectivity towards copper(II) ions (A. Trochimczuk et al., 2001).

- The manganese-nano-catalyst (MNC) has been used for the selective oxidation of cyclohexene, a compound structurally related to Cyclohexylidenemethylbenzene (D. Habibi & A. Faraji, 2013).

- Oxidation of cyclohexene using H2O2 as the oxidant led to the formation of 2-cyclohexen-1-one, demonstrating the catalytic potential of similar compounds (Umit Işci et al., 2014).

Environmental and Biodegradation Studies

- Research on cyclohexane degradation by Rhodococcus sp. EC1 indicates potential biodegradation pathways for similar compounds like Cyclohexylidenemethylbenzene (Eun-Hee Lee & Kyung-Suk Cho, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

cyclohexylidenemethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXRZGCRHVKJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylidenemethylbenzene | |

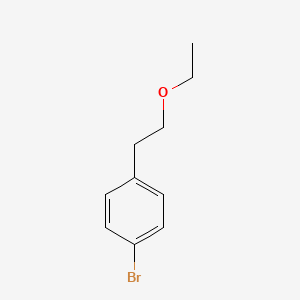

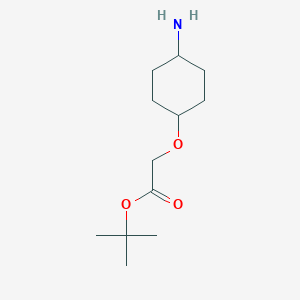

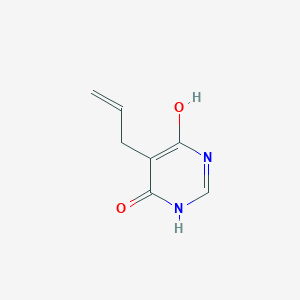

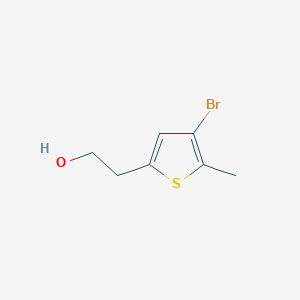

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)

![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)

![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)